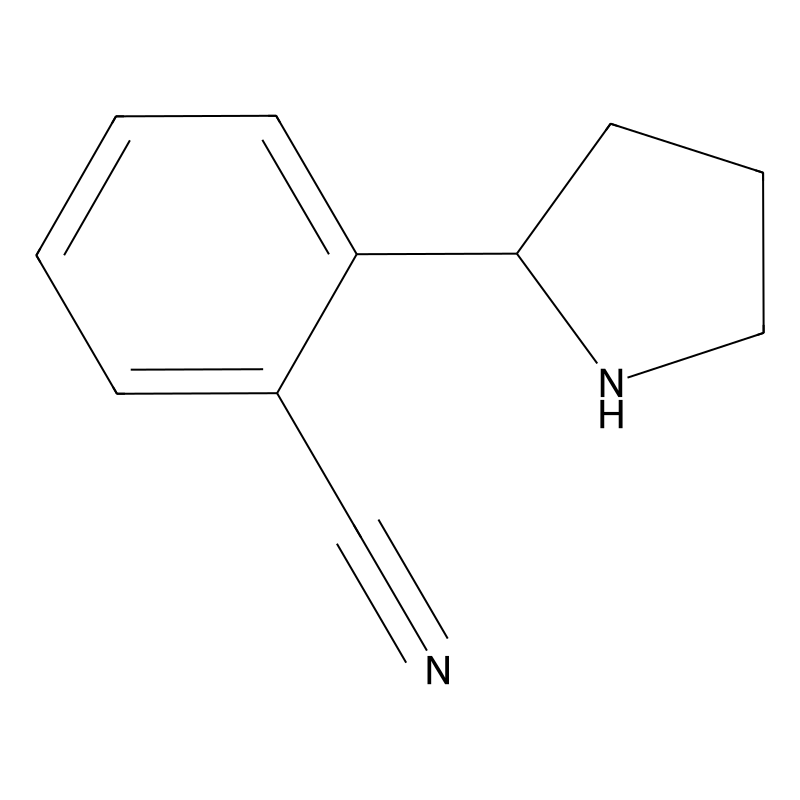

2-(2-Pyrrolidinyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

2-(2-Pyrrolidinyl)benzonitrile is a chemical compound characterized by its unique structure that combines a pyrrolidine ring with a benzonitrile moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 196.24 g/mol. This compound features a pyrrolidine group, which is a five-membered nitrogen-containing heterocycle, attached to a benzene ring that is further substituted with a nitrile group (–C≡N). The presence of the nitrile group contributes to the compound's reactivity and potential biological activity.

- Oxidation: This compound can be oxidized to form various derivatives, potentially altering its biological activity and properties.

- Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile, leading to the formation of amidines or other derivatives .

- Substitution Reactions: The compound may also undergo electrophilic aromatic substitution due to the electron-rich nature of the pyrrolidine ring.

Research indicates that compounds containing pyrrolidine rings exhibit significant biological activities, including:

- Anticancer Properties: Some derivatives show promise in inhibiting cancer cell growth by targeting specific pathways involved in tumor growth.

- Antimicrobial Activity: Pyrrolidine-containing compounds have been explored for their potential as antimicrobial agents against various pathogens .

- CNS Activity: The structural similarity of 2-(2-Pyrrolidinyl)benzonitrile to known psychoactive substances suggests potential effects on the central nervous system, warranting further investigation into its neuropharmacological properties.

The synthesis of 2-(2-Pyrrolidinyl)benzonitrile can be achieved through several methods:

- Direct Reaction of Pyrrolidine with Benzonitrile: This method involves heating pyrrolidine with benzonitrile under controlled conditions to facilitate the formation of the desired product.

- Using Intermediate Compounds: Synthesis can also be performed using intermediates such as 2-bromo-4-(1-pyrrolidinyl)benzonitrile, which can be derived from reactions involving brominated benzene derivatives .

2-(2-Pyrrolidinyl)benzonitrile finds various applications in:

- Pharmaceuticals: Its potential as an active pharmaceutical ingredient (API) makes it valuable in drug development, particularly in creating compounds with enhanced bioactivity.

- Chemical Research: Used as a building block in organic synthesis for developing new materials and compounds with specific properties.

- Biological Studies: Employed in research aimed at understanding the interactions between small molecules and biological targets.

Studies on 2-(2-Pyrrolidinyl)benzonitrile have focused on its interactions with various biological targets. For example:

- Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes relevant to disease pathways have shown promising results, indicating potential therapeutic applications.

- Binding Affinity Studies: Research has been conducted to determine how well this compound binds to receptors or enzymes, which is crucial for understanding its pharmacological effects .

Several compounds share structural similarities with 2-(2-Pyrrolidinyl)benzonitrile. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-(1-Pyrrolidinyl)benzonitrile | Pyrrolidine attached to a benzonitrile | Exhibits distinct biological activity patterns |

| 4-(N-Methylpyrrolidinyl)benzonitrile | Methyl group on the nitrogen of pyrrolidine | Enhanced lipophilicity and CNS activity |

| 2-Fluoro-6-(2-oxo-1-pyrrolidinyl)benzonitrile | Fluorinated derivative with an oxo group | Potentially increased potency in drug interactions |

These compounds are noteworthy for their unique modifications that can influence their biological activities and chemical properties, making them subjects of interest in medicinal chemistry and drug design.

While specific historical data on 2-(2-pyrrolidinyl)benzonitrile is limited, its synthesis and applications align with broader advancements in nitrile and pyrrolidine chemistry. Benzonitriles were first reported by Hermann Fehling in 1844, who isolated the compound from ammonium benzoate dehydration. Pyrrolidine derivatives gained prominence in the mid-20th century as ligands and intermediates in pharmaceuticals. The synthesis of 2-(2-pyrrolidinyl)benzonitrile likely emerged through nucleophilic aromatic substitution (SNAr) or coupling reactions, though detailed historical records remain sparse.

Significance in Organic Chemistry

2-(2-Pyrrolidinyl)benzonitrile serves as a critical building block due to its dual functional groups:

- Nitrile Reactivity: The -C≡N group undergoes hydrolysis (to carboxylic acids), reduction (to benzylamines), and nucleophilic additions.

- Pyrrolidine Interactions: The pyrrolidine ring participates in hydrogen bonding and acid-base reactions, enhancing solubility in polar solvents and enabling coordination with metal ions.

Key Applications

Position in Pyrrolidinyl Benzonitrile Compound Family

2-(2-Pyrrolidinyl)benzonitrile is distinct from other isomers due to its substitution pattern:

*Note: CAS numbers for 2-(2-pyrrolidinyl)benzonitrile are not explicitly listed in available sources, suggesting it may be less common or a hypothetical variant.

Molecular Formula and Weight

2-(2-Pyrrolidinyl)benzonitrile, more accurately described as 2-(Pyrrolidin-1-yl)benzonitrile, represents a significant organic compound characterized by its distinctive molecular composition and structural properties [1] [11]. The compound exhibits a molecular formula of C₁₁H₁₂N₂, indicating the presence of eleven carbon atoms, twelve hydrogen atoms, and two nitrogen atoms within its molecular framework [1] [12].

The molecular weight of this compound has been consistently reported as 172.23 grams per mole, with more precise measurements indicating an exact mass of 172.100048 grams per mole [1] [12]. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotope of each element, also corresponds to 172.100048 grams per mole [1]. These precise molecular weight determinations are crucial for analytical chemistry applications and mass spectrometric identification of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight (g/mol) | 172.23 |

| Exact Mass (g/mol) | 172.100048 |

| Monoisotopic Mass (g/mol) | 172.100048 |

| CAS Registry Number | 20925-25-1 |

| MDL Number | MFCD08435870 |

Melting Point Data

The melting point of 2-(2-Pyrrolidinyl)benzonitrile has not been experimentally determined or reported in the available scientific literature [1]. This represents a significant gap in the fundamental thermal characterization of this compound. For comparative reference, closely related structural analogs demonstrate considerable variation in their melting points, suggesting that the position of the pyrrolidine substituent significantly influences the crystalline packing and intermolecular interactions.

Specifically, 4-(1-Pyrrolidinyl)benzonitrile exhibits a melting point range of 83-85°C [2] [3], while the positional isomer 2-(1-Pyrrolidinyl)benzonitrile shows a substantially lower melting point of 35-37°C [4]. This dramatic difference of approximately 50°C between the para- and ortho-substituted analogs indicates that the electronic and steric effects of the pyrrolidine ring position profoundly affect the solid-state properties.

Boiling Point Characteristics

Similarly, experimental boiling point data for 2-(2-Pyrrolidinyl)benzonitrile remains unavailable in the current literature [1]. However, the 4-(2-Pyrrolidinyl)benzonitrile isomer, which differs only in the substitution pattern on the benzene ring, exhibits a boiling point of 315°C [5]. This provides an approximate reference point, though the actual boiling point of the 2-substituted compound may differ due to altered intermolecular forces and molecular symmetry.

For context, the parent benzonitrile compound has a boiling point of 191°C [6], indicating that the pyrrolidine substitution significantly elevates the boiling point through increased molecular weight and enhanced intermolecular interactions.

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 2-(2-Pyrrolidinyl)benzonitrile | Not determined | Not determined |

| 4-(1-Pyrrolidinyl)benzonitrile | 83-85 [2] [3] | Not available |

| 2-(1-Pyrrolidinyl)benzonitrile | 35-37 [4] | Not available |

| 4-(2-Pyrrolidinyl)benzonitrile | Not available | 315 [5] |

| Benzonitrile | -13 [6] | 191 [6] |

Solubility Profiles

Aqueous Solubility

The aqueous solubility of 2-(2-Pyrrolidinyl)benzonitrile has not been quantitatively measured or reported in the scientific literature [1]. The compound's solubility behavior can be estimated by considering the structural contributions of its constituent moieties. The benzonitrile core provides limited water solubility due to its aromatic character and polar nitrile group, while the pyrrolidine ring introduces a basic nitrogen center that can potentially enhance aqueous solubility through protonation and hydrogen bonding interactions.

Based on the solubility characteristics of benzonitrile itself, which exhibits relatively low water solubility due to the presence of the polar cyano group balanced against the hydrophobic benzene ring [7], the addition of the pyrrolidine moiety would be expected to increase aqueous solubility compared to the parent compound.

Organic Solvent Solubility

While specific solubility data for 2-(2-Pyrrolidinyl)benzonitrile in organic solvents is not available, the related compound 4-(1-Pyrrolidinyl)benzonitrile demonstrates solubility in methanol [3], suggesting that pyrrolidinyl benzonitrile derivatives generally exhibit good solubility in polar protic solvents. The compound would be expected to show favorable solubility in common organic solvents such as:

- Alcohols: Enhanced solubility through hydrogen bonding with the pyrrolidine nitrogen

- Polar aprotic solvents: Good solubility in dimethyl sulfoxide and dimethylformamide

- Aromatic solvents: Moderate to good solubility due to π-π interactions with the benzene ring

Solubility Considerations

The solubility profile of 2-(2-Pyrrolidinyl)benzonitrile is influenced by several molecular factors:

- The basic pyrrolidine nitrogen (pKa approximately 11) can be protonated under acidic conditions, potentially increasing water solubility

- The nitrile group provides a site for dipole-dipole interactions

- The overall molecular structure maintains sufficient hydrophobic character to ensure solubility in organic media

Density and Physical State

Density Properties

Experimental density measurements for 2-(2-Pyrrolidinyl)benzonitrile are not available in the current literature [1]. However, the structurally related compound 4-(2-Pyrrolidinyl)benzonitrile exhibits a density of 1.10 g/cm³ [5], providing a reasonable estimate for the density of the 2-substituted isomer. This density value is consistent with organic compounds containing both aromatic and heterocyclic components.

For comparative analysis, related pyrrolidinyl benzonitrile derivatives show densities in the range of 1.1-1.2 g/cm³ [8] [9], indicating that these compounds are denser than water due to the combined mass contributions of the benzene ring, nitrile group, and pyrrolidine moiety.

Physical State Characteristics

The physical state of 2-(2-Pyrrolidinyl)benzonitrile at standard temperature and pressure conditions (20°C, 1 atm) has not been explicitly documented [1]. However, based on the molecular weight of 172.23 g/mol and structural considerations, the compound is expected to exist as a solid at room temperature.

Supporting evidence for this prediction comes from related compounds:

- 4-(1-Pyrrolidinyl)benzonitrile exists as a white to light yellow powder or crystalline solid at room temperature [3]

- 2-(1-Pyrrolidinyl)benzonitrile is reported as a powder [4]

The solid-state nature is consistent with the molecular weight and the presence of multiple sites for intermolecular interactions, including the polar nitrile group and the basic pyrrolidine nitrogen.

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | Not determined | - |

| Physical State (20°C) | Expected: Solid | Estimated from analogs |

| Appearance | Not reported | - |

| Related compound density (4-(2-Pyrrolidinyl)benzonitrile) | 1.10 g/cm³ | [5] |

Crystallographic Properties

Crystal Structure Data

Comprehensive crystallographic characterization of 2-(2-Pyrrolidinyl)benzonitrile, including unit cell parameters, space group determination, and molecular packing arrangements, has not been reported in the crystallographic literature. This represents a significant gap in the structural understanding of this compound, as X-ray crystallography would provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Related Crystallographic Studies

While direct crystallographic data for 2-(2-Pyrrolidinyl)benzonitrile is unavailable, several structurally related compounds have been characterized by X-ray crystallography, providing insights into the potential solid-state behavior of pyrrolidinyl benzonitrile derivatives:

4-(1H-Pyrrol-1-yl)benzonitrile Crystal Structure: This related compound crystallizes in the orthorhombic space group Fdd2 with unit cell parameters a = 12.839 Å, b = 11.055 Å, c = 12.213 Å, and Z = 8 [10]. The crystal structure demonstrates the planar arrangement of the pyrrole ring with respect to the benzonitrile moiety.

Pyrrolidine-containing Benzonitrile Derivatives: Crystallographic studies of compounds such as 3-[(2-Hydroxy-1-naphthyl)(pyrrolidin-1-yl)methyl]benzonitrile have been reported [11] [12]. These structures crystallize in orthorhombic space groups (Pca21) with unit cell volumes around 3556 ų and show characteristic hydrogen bonding patterns involving the pyrrolidine nitrogen.

Structural Predictions

Based on the crystallographic behavior of related compounds, 2-(2-Pyrrolidinyl)benzonitrile would be expected to exhibit:

- Orthorhombic or monoclinic crystal system: Most pyrrolidinyl benzonitrile derivatives adopt these crystal systems

- Intermolecular interactions: Potential N···H hydrogen bonding involving the pyrrolidine nitrogen

- π-π stacking interactions: Between benzene rings in adjacent molecules

- Dipole-dipole interactions: Involving the polar nitrile groups

| Crystallographic Parameter | Status | Notes |

|---|---|---|

| Space Group | Not determined | X-ray structure not available |

| Unit Cell Parameters | Not determined | Requires single crystal analysis |

| Molecular Packing | Not characterized | Structural studies needed |

| Hydrogen Bonding Pattern | Not established | Inference from related compounds |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Complete nuclear magnetic resonance spectroscopic characterization of 2-(2-Pyrrolidinyl)benzonitrile, including both ¹H NMR and ¹³C NMR data, has not been comprehensively reported in the literature. This analytical gap represents a significant limitation in the structural confirmation and purity assessment of this compound.

Predicted ¹H NMR Characteristics

Based on the molecular structure and comparison with related pyrrolidinyl benzonitrile compounds, the ¹H NMR spectrum would be expected to exhibit several characteristic regions:

- Aromatic protons (7.0-8.0 ppm): Four aromatic protons on the benzene ring, showing complex coupling patterns due to the asymmetric substitution

- Pyrrolidine CH protons (3.0-4.0 ppm): The α-carbon proton adjacent to nitrogen would appear as a multiplet

- Pyrrolidine CH₂ protons (1.8-3.5 ppm): Methylene protons of the pyrrolidine ring showing characteristic envelope conformation patterns

Infrared Spectroscopy

Infrared spectroscopic data specific to 2-(2-Pyrrolidinyl)benzonitrile has not been reported. However, characteristic vibrational frequencies can be predicted based on functional group analysis and comparison with related compounds:

Expected IR Absorption Bands:

- Nitrile stretch (2220-2240 cm⁻¹): Strong, sharp absorption characteristic of the C≡N group

- Aromatic C-H stretches (3000-3100 cm⁻¹): Multiple bands from benzene ring

- Aliphatic C-H stretches (2800-3000 cm⁻¹): From pyrrolidine methylene groups

- Aromatic C=C stretches (1450-1650 cm⁻¹): Benzene ring skeletal vibrations